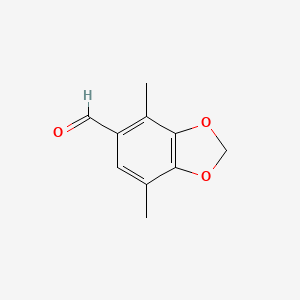
4,7-Dimethyl-2H-1,3-benzodioxole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Dimethyl-2H-1,3-benzodioxole-5-carbaldehyde is an organic compound that belongs to the class of benzodioxoles It is characterized by the presence of a benzene ring fused with a dioxole ring, and it has two methyl groups and an aldehyde functional group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dimethyl-2H-1,3-benzodioxole-5-carbaldehyde typically involves the formylation of a precursor compound. One common method is the formylation of 4,7-dimethyl-1,3-benzodioxole using a formylation mixture and a catalyst such as tin(IV) chloride (SnCl4). The reaction is carried out in a solvent like dichloromethane (CH2Cl2) at low temperatures (around -10°C) to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production methods for this compound may involve similar formylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the isolation and purification steps are crucial to obtain the compound in its desired form.
Análisis De Reacciones Químicas
Types of Reactions
4,7-Dimethyl-2H-1,3-benzodioxole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The methyl groups and the aldehyde group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
Oxidation: 4,7-Dimethyl-2H-1,3-benzodioxole-5-carboxylic acid.
Reduction: 4,7-Dimethyl-2H-1,3-benzodioxole-5-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4,7-Dimethyl-2H-1,3-benzodioxole-5-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 4,7-Dimethyl-2H-1,3-benzodioxole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, to exert its effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function and leading to biological activity .
Comparación Con Compuestos Similares
Similar Compounds
6,7-Dimethoxy-2H-1,3-benzodioxole-5-carbaldehyde: Similar structure but with methoxy groups instead of methyl groups.
4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde: Similar structure but with a propyl group and methoxy groups.
Piperonal (1,3-Benzodioxole-5-carboxaldehyde): Similar structure but with a methylenedioxy group instead of methyl groups.
Uniqueness
4,7-Dimethyl-2H-1,3-benzodioxole-5-carbaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and potential applications. The presence of two methyl groups and an aldehyde group provides distinct chemical properties compared to its analogs.
Propiedades
Número CAS |
88631-85-0 |
|---|---|
Fórmula molecular |
C10H10O3 |
Peso molecular |
178.18 g/mol |
Nombre IUPAC |
4,7-dimethyl-1,3-benzodioxole-5-carbaldehyde |
InChI |
InChI=1S/C10H10O3/c1-6-3-8(4-11)7(2)10-9(6)12-5-13-10/h3-4H,5H2,1-2H3 |
Clave InChI |
JQOAITQDQLHPFM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C2=C1OCO2)C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


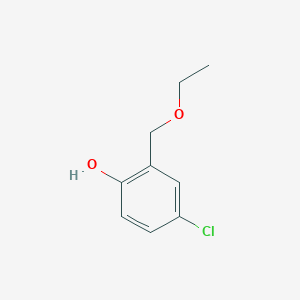
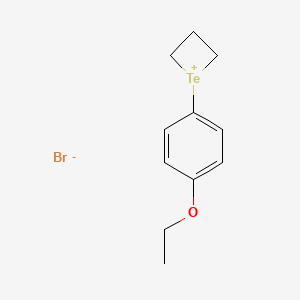
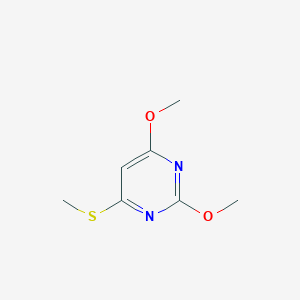
![1-{3-[2-(Trifluoromethyl)-9H-thioxanthen-9-YL]propyl}piperazine](/img/structure/B14396126.png)

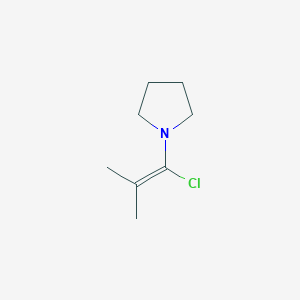
![2-Diazonio-1-[1-(2-methoxyphenyl)-4-oxoazetidin-2-yl]ethen-1-olate](/img/structure/B14396134.png)
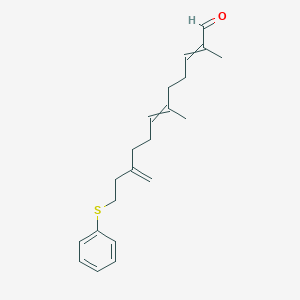
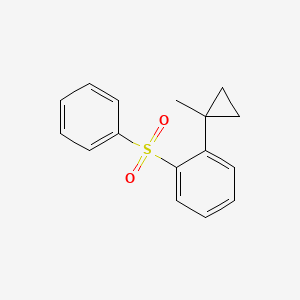
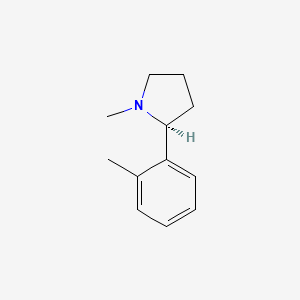
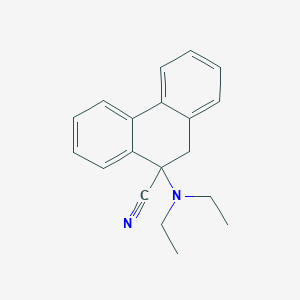

![2,4-Dimethyl-3H-[1,2,4]triazino[3,2-b]quinazoline-3,10(4H)-dione](/img/structure/B14396170.png)
![4-[(2,4-Dichlorophenyl)methoxy]-3-propyl-3H-imidazo[4,5-c]pyridine](/img/structure/B14396181.png)
